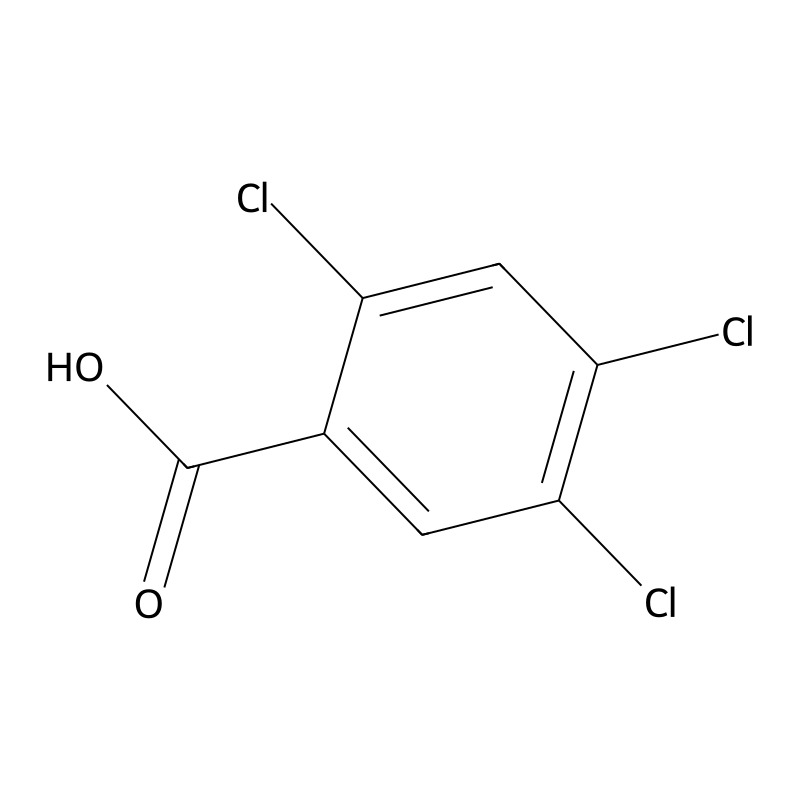2,4,5-Trichlorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Synthesis and characterization:
2,4,5-Trichlorobenzoic acid can be synthesized through various methods, including the chlorination of benzoic acid or its derivatives. Researchers often characterize the synthesized product using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity. []
Antimicrobial properties:
Studies have investigated the potential antimicrobial properties of 2,4,5-trichlorobenzoic acid against various bacteria and fungi. Some studies have shown moderate activity against specific bacterial strains, while others have found limited or no effect. [, ] Further research is needed to understand the mechanisms of action and potential applications of this compound in this area.
Environmental applications:
2,4,5-Trichlorobenzoic acid is a potential degradation product of various chlorinated aromatic compounds, which are environmental contaminants. Researchers have studied its degradation pathways in soil and water to understand the fate and transport of these contaminants in the environment. [, ] This information is crucial for developing strategies for bioremediation and environmental monitoring.
Other potential applications:
,4,5-Trichlorobenzoic acid has been explored for various other applications in scientific research, including:
2,4,5-Trichlorobenzoic acid is an aromatic compound with the molecular formula . It consists of a benzoic acid structure where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is classified as a chlorobenzoic acid and is known for its distinctive chemical properties and reactivity due to the presence of electron-withdrawing chlorine substituents.
The compound appears as a white to pale yellow crystalline solid with a melting point of approximately 140-142 °C and is soluble in organic solvents like acetone and ether but less so in water .
There is no significant research on the specific mechanism of action of 2,4,5-TBA in biological systems.
2,4,5-TBA is considered a moderately toxic compound. While specific data on human toxicity is limited, studies suggest it may cause irritation to skin, eyes, and respiratory system upon exposure [].
Due to the presence of chlorine atoms, 2,4,5-TBA is classified as a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation in the environment, can bioaccumulate in living organisms, and pose potential health risks.
- Esterification: Reacts with alcohols to form esters.
- Amidation: Forms amides when reacted with amines.
- Reduction: Can be reduced to corresponding alcohols or aldehydes under specific conditions.
- Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, leading to various derivatives .
Research has indicated that 2,4,5-trichlorobenzoic acid exhibits biological activity that may affect various cellular processes. It has been studied for its potential herbicidal properties and its effects on plant growth regulation. Additionally, it has been implicated in some toxicological studies concerning its impact on mammalian systems, particularly concerning reproductive and developmental toxicity .
Several methods exist for synthesizing 2,4,5-trichlorobenzoic acid:
- Chlorination of Benzoic Acid: Direct chlorination of benzoic acid using chlorine gas in the presence of a catalyst can yield the trichlorinated product.
- Electrophilic Aromatic Substitution: Using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride can facilitate selective chlorination at the desired positions on the aromatic ring.
- From Precursor Compounds: Synthesis from other chlorobenzoic acids through further chlorination or substitution reactions .
2,4,5-Trichlorobenzoic acid finds utility in various fields:
- Herbicides: It is used as an active ingredient in some herbicides due to its ability to inhibit plant growth.
- Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds in organic chemistry.
- Research: Utilized in biological studies examining the effects of chlorinated compounds on living organisms .
XLogP3
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








